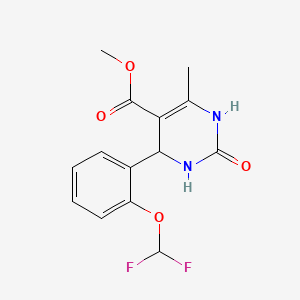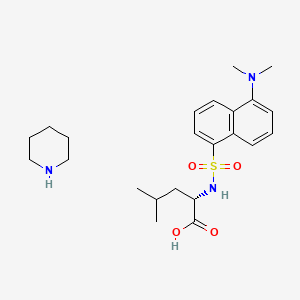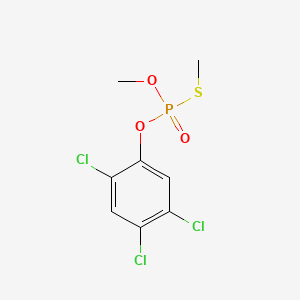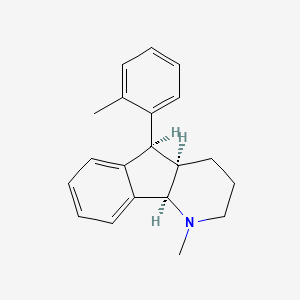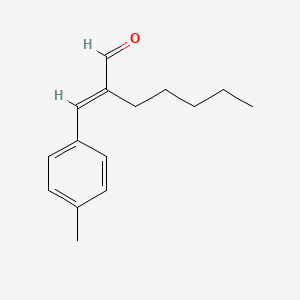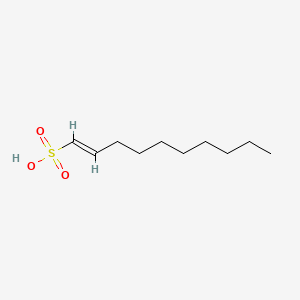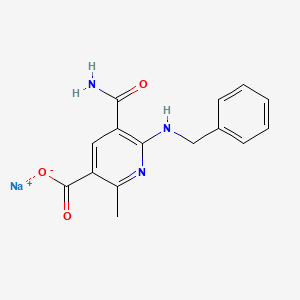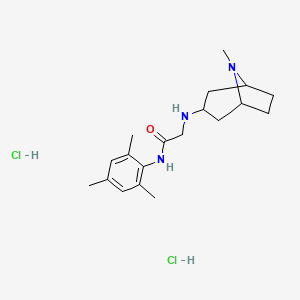
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluoro-substituted benzothiazole moiety and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, while substitution could yield a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluoro group could enhance its binding affinity or stability, while the benzothiazole moiety might interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazol-5-ol, 1-(2-benzothiazolyl)-3-methyl-: Lacks the fluoro group, which might affect its reactivity and binding properties.
1H-Pyrazol-5-ol, 1-(6-chloro-2-benzothiazolyl)-3-methyl-: Contains a chloro group instead of a fluoro group, which could influence its chemical behavior and biological activity.
Uniqueness
The presence of the fluoro group in 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its stability, lipophilicity, and binding affinity to biological targets.
Propiedades
Número CAS |
92537-77-4 |
|---|---|
Fórmula molecular |
C11H8FN3OS |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H8FN3OS/c1-6-4-10(16)15(14-6)11-13-8-3-2-7(12)5-9(8)17-11/h2-5,14H,1H3 |
Clave InChI |
ILBWUZVFHLBMOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)

